2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound characterized by its unique molecular structureIts molecular formula is C15H11Br2Cl2NO3, and it has a molecular weight of approximately 448.97 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2,4-dibromophenol with ethylene oxide to form 2-(2,4-dibromophenoxy)ethanol. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating signal transduction processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
- 2-(2,4-dibromophenoxy)ethyl N-(2,3-dichlorophenyl)carbamate
- 2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate
Uniqueness
Compared to similar compounds, 2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of bromine and chlorine substituents. This unique structure can result in distinct chemical reactivity and biological activity, making it valuable for specialized applications.
Properties
IUPAC Name |
2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2Cl2NO3/c16-9-1-4-14(11(17)7-9)22-5-6-23-15(21)20-10-2-3-12(18)13(19)8-10/h1-4,7-8H,5-6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUHXPSDFAIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2)Br)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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